molecular formula C15H21Cl2N3 B2512726 2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride CAS No. 2416235-78-2

2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride

Cat. No.: B2512726
CAS No.: 2416235-78-2
M. Wt: 314.25
InChI Key: STMZMIOHAGCXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazole derivatives is the cyclization of amido-nitriles under mild reaction conditions . This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3.2ClH/c1-11-5-4-6-12(9-11)14-10-17-15(18-14)13-7-2-3-8-16-13;;/h4-6,9-10,13,16H,2-3,7-8H2,1H3,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYXPBAKVPALJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.